molecular formula C30H27BrN4O2 B1684523 (1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone CAS No. 226929-39-1

(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone

Cat. No. B1684523
CAS RN: 226929-39-1
M. Wt: 555.5 g/mol
InChI Key: GUUIRIMAQGOLHT-UHFFFAOYSA-N
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Description

Farnesylation, the post-translational addition of a 15-carbon isoprenyl group, alters the function of several proteins, including Ras proteins. LB 42708 is a potent inhibitor of farnesyltransferase (FTase), blocking farnesylation of H-Ras, N-Ras, and K-Ras4B with IC50 values of 0.8, 1.2, and 2.0 nM, respectively. It displays over 50,000-fold selectivity for FTase over geranylgeranyltransferase I. LB 42708 prevents the farnesylation of H-Ras in response to LPS plus IFN-γ (IC50 = 10 nM), preventing activation of NF-κB as well as downstream signaling. These effects are obtained both in RAW 264.7 mouse macrophages and in mice. LB42708 also inhibits Ras-dependent signaling in endothelial cells, stopping VEGF-mediated angiogenesis both in vitro and in vivo.
LB42708 is a potent, orally active and selective nonpeptidic farnesyltransferase inhibitor (FTase inhibitor). LB42708 inhibited VEGF-induced Ras activation and subsequently suppressed angiogenesis in vitro and in vivo by blocking the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase/p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric-oxide synthase pathways in endothelial cells without altering FAK/Src activation.

Scientific Research Applications

Pharmacological Activity

One area of application involves the investigation of cannabinoid receptor agonists, such as WIN55212-2, a compound structurally related to the specified molecule. WIN55212-2 exhibits antinociceptive activity and inhibits brain cyclooxygenase, indicating potential for pain management and anti-inflammatory effects. The in vitro metabolism of WIN55212-2 has been studied, revealing its metabolic profile and proposing pathways for the formation of various metabolites, which could retain agonist properties (Zhang et al., 2002).

Chemical Synthesis and Structural Analysis

Another application is in chemical synthesis and structural exploration. For example, novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles have been designed, synthesizing compounds that fulfill structural requirements necessary for anticonvulsant activity. This research contributes to the development of new pharmaceuticals targeting epilepsy and seizures, demonstrating the compound's relevance in medicinal chemistry (Rajak et al., 2010).

Antioxidant Properties

Research has also been conducted on the synthesis and antioxidant properties of various derivatives, including those involving bromophenols. These studies aim to explore the antioxidant potential of newly synthesized compounds, comparing their activities to standard antioxidants. This research indicates potential applications in developing therapeutic agents or additives to prevent oxidative stress and related diseases (Çetinkaya et al., 2012).

Imaging Agents for Parkinson's Disease

Additionally, compounds structurally similar to the specified molecule have been synthesized for use as potential PET imaging agents for Parkinson's disease. These studies involve the development of new radiotracers for diagnosing and monitoring the progression of neurodegenerative diseases, showcasing the compound's application in the field of neurology and medical imaging (Wang et al., 2017).

properties

IUPAC Name

[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUIRIMAQGOLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone
Reactant of Route 2
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone
Reactant of Route 3
Reactant of Route 3
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone
Reactant of Route 4
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone
Reactant of Route 5
Reactant of Route 5
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone
Reactant of Route 6
Reactant of Route 6
(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone

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